hexaaquairon(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

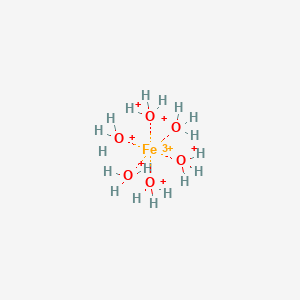

Hexaaquairon(3+) is a hexaaquairon.

Scientific Research Applications

Environmental Applications

1.1 Iron Removal in Water Treatment

Hexaaquairon(III) is utilized in water treatment processes to remove contaminants. It acts as a coagulant, facilitating the aggregation of suspended particles, which can then be filtered out. The complex's ability to form hydroxides upon reaction with hydroxide ions leads to the precipitation of iron(III) hydroxide, effectively removing impurities from water .

1.2 Heavy Metal Ion Adsorption

Research indicates that hexaaquairon(III) can interact with heavy metal ions in aqueous solutions, aiding in their adsorption and subsequent removal. This property is particularly valuable in the remediation of contaminated water bodies, where iron(III) complexes can bind to toxic metals like lead and cadmium, reducing their bioavailability .

Biochemical Applications

2.1 Role in Biological Systems

Hexaaquairon(III) is crucial in biological systems as it serves as a source of iron for various enzymatic processes. Iron is an essential micronutrient involved in oxygen transport and electron transfer reactions within cells. The complex's acidity facilitates the release of iron ions under physiological conditions, making it bioavailable for uptake by organisms .

2.2 Antimicrobial Activity

Studies have shown that hexaaquairon(III) exhibits antimicrobial properties, particularly when forming complexes with certain ligands. This characteristic has been explored in developing new antimicrobial agents that leverage the complex's ability to disrupt bacterial cell walls through iron deprivation .

Industrial Applications

3.1 Catalysis

Hexaaquairon(III) plays a role as a catalyst in various chemical reactions, particularly those involving oxidation processes. Its ability to facilitate electron transfer makes it an effective catalyst for organic transformations, including the oxidation of alcohols and hydrocarbons .

3.2 Pigment Production

In the pigment industry, hexaaquairon(III) is involved in producing iron oxide pigments, which are widely used for coloring materials such as paints and coatings. The stability and color properties of iron oxides derived from hexaaquairon(III) make them suitable for various applications .

Case Studies

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing hexaaquairon(III) complexes?

- Answer : Hexaaquairon(III) can be synthesized by oxidizing iron(II) precursors (e.g., FeSO₄) using oxidizing agents like Cl₂ gas or H₂O₂ in acidic aqueous media . Characterization typically involves:

- UV-Vis spectroscopy : To observe ligand-to-metal charge transfer (LMCT) bands in the 250–400 nm range, indicative of [Fe(H₂O)₆]³+ .

- Potentiometric titration : To measure solution pH and confirm the acidic nature of the complex (pKa ≈ 2) .

- Elemental analysis : To verify stoichiometry and purity.

- Ensure reproducibility by documenting reagent concentrations, reaction temperatures, and oxidation times .

Q. How can the acidity of hexaaquairon(III) be experimentally determined, and what factors influence its pH in solution?

- Answer : The acidity arises from hydrolysis: [Fe(H₂O)₆]³+ ⇌ [Fe(H₂O)₅(OH)]²+ + H⁺. Key methods include:

- pH titration : Track H⁺ release using a calibrated pH meter; solutions typically exhibit pH ~1.5–2.0 .

- Conductivity measurements : Correlate ionic strength with hydrolysis extent.

- Influencing factors : Concentration (higher [Fe³+] lowers pH), counterions (e.g., Cl⁻ vs. SO₄²−), and temperature .

Q. What spectroscopic techniques are most effective for analyzing the coordination environment of hexaaquairon(III)?

- Answer :

- Electronic spectroscopy : LMCT transitions confirm octahedral geometry; compare absorbance peaks with reference spectra .

- Mössbauer spectroscopy : Detects Fe³+ oxidation state and symmetry distortions .

- IR spectroscopy : Identify H₂O ligand vibrations (e.g., O–H stretching at ~3400 cm⁻¹) and structural changes upon ligand substitution .

Advanced Research Questions

Q. How do redox reactions involving hexaaquairon(III) complicate its stability in aqueous systems, and how can these be mitigated?

- Answer : Fe³+ is prone to reduction (e.g., by organic matter) or further oxidation under specific conditions. Mitigation strategies include:

- Buffering : Use HNO₃ or HClO₄ to maintain low pH, stabilizing [Fe(H₂O)₆]³+ .

- Chelating agents : Add ligands like EDTA to suppress redox activity, though this alters speciation .

- Anaerobic conditions : For studies requiring Fe³+ stability, use N₂/Ar purging to prevent O₂-mediated reactions .

Q. What computational models are validated for predicting the hydrolysis behavior of hexaaquairon(III), and how do they align with experimental data?

- Answer : Density Functional Theory (DFT) and molecular dynamics (MD) simulations model hydrolysis steps and pKa values. Key steps:

Optimize [Fe(H₂O)₆]³+ geometry using Gaussian or ORCA software.

Calculate proton dissociation energies; compare with experimental pKa (~2) .

- Discrepancies often arise from solvent effects; implicit solvent models (e.g., COSMO) improve accuracy .

Q. How should researchers resolve contradictions in spectroscopic data when studying ligand substitution in hexaaquairon(III)?

- Answer : Conflicting data (e.g., UV-Vis vs. IR results) may arise from:

- Dynamic equilibria : Use stopped-flow spectroscopy to capture transient species .

- Counterion interference : Compare spectra in NO₃⁻ vs. ClO₄⁻ media to isolate ligand effects .

- Multivariate analysis : Apply PCA (Principal Component Analysis) to deconvolute overlapping spectral bands .

Q. What systematic approaches are recommended for reviewing literature on hexaaquairon(III)'s environmental behavior?

- Answer : Follow PRISMA guidelines for systematic reviews:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025).

Use databases like SciFinder and Web of Science with keywords: "hexaaquairon(III) hydrolysis," "Fe³+ speciation."

Critically appraise sources for methodological rigor (e.g., pH control, spectroscopic validation) .

Q. Methodological Best Practices

Q. How to design experiments to ensure reproducibility in hexaaquairon(III) studies?

- Answer :

- Documentation : Report exact reagent grades, water purity (e.g., Milli-Q), and instrument calibration details .

- Control experiments : Include Fe(NO₃)₃ standards to validate spectroscopic baselines .

- Data sharing : Deposit raw spectra, titration curves, and computational inputs in repositories like Zenodo .

Q. What statistical methods are appropriate for analyzing hydrolysis kinetics of hexaaquairon(III)?

- Answer :

- Non-linear regression : Fit pH vs. time data to first/second-order kinetic models (e.g., using OriginLab).

- Error analysis : Calculate confidence intervals for rate constants using bootstrapping .

- Comparative studies : Apply ANOVA to assess temperature or counterion effects .

Q. Ethical and Reporting Standards

Q. How to address potential biases in reporting hexaaquairon(III) data?

- Answer :

- Blinded analysis : Have multiple researchers independently interpret spectra/titration data .

- Negative results : Report failed synthesis attempts or irreproducible data to avoid publication bias .

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Properties

Molecular Formula |

FeH18O6+9 |

|---|---|

Molecular Weight |

169.98 g/mol |

IUPAC Name |

hexaoxidanium;iron(3+) |

InChI |

InChI=1S/Fe.6H2O/h;6*1H2/q+3;;;;;;/p+6 |

InChI Key |

GZGMUETXLPBYAO-UHFFFAOYSA-T |

Canonical SMILES |

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+3] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.